4-[5-(3,4,5-trimethoxyphenyl)-2H-1,2,4-triazol-3-yl]pyridine
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Description
4-[5-(3,4,5-trimethoxyphenyl)-2H-1,2,4-triazol-3-yl]pyridine is a useful research compound. Its molecular formula is C16H16N4O3 and its molecular weight is 312.32 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “4-[5-(3,4,5-Trimethoxy-phenyl)-2H-[1,2,4]triazol-3-yl]-pyridine” is a derivative of the Trimethoxyphenyl (TMP) group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .
Mode of Action
The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction results in the inhibition of tubulin polymerization, which is a crucial process in cell division . Therefore, the compound’s mode of action is primarily through the disruption of cell division, leading to cell death .
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with multiple targets. For instance, by inhibiting tubulin, it disrupts the microtubule dynamics, affecting the mitotic spindle formation and leading to cell cycle arrest . By inhibiting Hsp90, it disrupts the proper folding of proteins, leading to proteasomal degradation . By inhibiting TrxR, it disrupts the redox balance within the cell, leading to oxidative stress .
Pharmacokinetics
Compounds containing the tmp group generally have good oral bioavailability . The metabolic rate of these compounds is typically slow, which can contribute to a longer duration of action .
Result of Action
The compound’s action results in a variety of cellular effects, primarily related to cell death due to the disruption of critical cellular processes such as cell division and protein folding . This makes it a potential candidate for anti-cancer therapy .
Biochemical Analysis
Biochemical Properties
The TMP group in 4-[5-(3,4,5-Trimethoxy-phenyl)-2H-[1,2,4]triazol-3-yl]-pyridine has been found to interact with various enzymes and proteins. For instance, compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
4-[5-(3,4,5-Trimethoxy-phenyl)-2H-[1,2,4]triazol-3-yl]-pyridine influences cell function by interacting with various cellular processes. For example, it has been associated with anti-cancer effects by inhibiting key proteins involved in cell signaling pathways .
Molecular Mechanism
At the molecular level, 4-[5-(3,4,5-Trimethoxy-phenyl)-2H-[1,2,4]triazol-3-yl]-pyridine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, the TMP group plays a critical role in fitting colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .
Properties
IUPAC Name |
4-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-21-12-8-11(9-13(22-2)14(12)23-3)16-18-15(19-20-16)10-4-6-17-7-5-10/h4-9H,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSSJCDGVMYMLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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